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Compound of Interest

Compound Name:
2-amino-N-(2-

methoxyethyl)acetamide

CAS No.: 86150-26-7

Cat. No.: B503150

Get Quote

Structural Causality: The Impact of N-Alkylation
The core difference between a natural α -peptide and an N-substituted glycine amide lies in the

location of the side chain. In natural peptides, the side chain resides on the chiral α -carbon,

leaving a secondary amide backbone with a ubiquitous N-H bond. In peptoids, the side chain is

appended directly to the achiral backbone nitrogen, creating a sequence of tertiary amides.

This single isomeric shift initiates a cascade of physicochemical consequences:

Abolition of Desolvation Penalties: The N-H bond in standard peptides is a strong hydrogen-

bond donor. To cross a hydrophobic lipid bilayer, this proton must be desolvated—a process

that incurs a massive energetic penalty. By eliminating these H-bond donors, N-substituted

glycines exhibit vastly superior lipophilicity and passive cellular permeability.

Steric and Electronic Folding: Without backbone hydrogen bonds to drive secondary

structures (like α -helices or β -sheets), peptoids rely on the steric bulk and electronic

repulsion of their N-pendant side chains to fold. Advanced structural control is achieved by
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incorporating specific monomers; for instance, N-aryl glycines and N-imino glycines are

strategically used to enforce trans-amide bond geometries, reducing conformational

heterogeneity and mimicking polyproline type II helices 12.

Small-Molecule Translation: Beyond polymers, the N-substituted glycine amide is a highly

privileged monomeric scaffold. It serves as the core pharmacophore for blockbuster

Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, where the N-substituted

adamantyl group provides exquisite target selectivity and oral bioavailability for Type 2

Diabetes management 3.

Quantitative Performance Comparison
The following table summarizes the experimental parameters observed when comparing

standard peptides to N-substituted glycine amides in preclinical models.
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Pharmacological /
Chemical Property

Natural α -Peptides
N-Substituted
Glycine Amides
(Peptoids)

Mechanistic
Causality

Backbone Chemistry
Secondary amides (N-

H present)

Tertiary amides (N-

alkylated)

Isomeric shift of the

side chain from C α to

N.

Protease Stability
Low (Minutes to

hours)

Exceptionally High

(>48 hours)

Loss of H-bond donor

prevents transition

state stabilization in

protease active sites.

Cell Permeability (

Papp​)

Poor (Requires active

transport)

High (Passive

diffusion)

Elimination of the

backbone desolvation

energy penalty.

Monomer Diversity
~20 proteinogenic

amino acids

>10,000 commercially

available amines

Submonomer

synthesis utilizes

diverse primary

amines rather than

pre-synthesized

amino acids.

Conformational State
H-bond driven

(Helices, Sheets)

Steric/Electronic

driven

Lack of backbone H-

bonds forces reliance

on side-chain bulk

(e.g., cis/trans

isomerization).

Mechanistic Logic of Protease Resistance
One of the most significant barriers in peptide drug development is rapid degradation by

endogenous proteases. Proteases (such as serine proteases) rely heavily on recognizing

specific Ramachandran angles and forming hydrogen bonds with the substrate's amide N-H to

stabilize the tetrahedral transition state during hydrolysis.

Because N-substituted glycine amides lack this proton, they physically cannot participate in this

required H-bonding network. Furthermore, the steric bulk positioned directly on the nitrogen
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physically occludes the enzyme's catalytic triad from accessing the carbonyl carbon.

Protease Active Site

α-Peptide
(Secondary Amide, NH)

N-Substituted Glycine
(Tertiary Amide, N-R)

H-Bond Stabilization
(Transition State)

Steric Clash &
Loss of H-Bond Donor

Rapid Hydrolysis Proteolytic Stability
(In Vivo Half-life > 48h)

Click to download full resolution via product page

Mechanistic logic of proteolytic stability in N-substituted glycine amides.

Synthesis Workflows: The Submonomer Advantage
Traditional Solid-Phase Peptide Synthesis
(SPPS) requires expensive, pre-synthesized N
α -Fmoc-protected amino acids. In contrast, N-substituted glycine oligomers are synthesized

via the Submonomer Method4. This two-step iterative cycle uses highly economical

bromoacetic acid and virtually any commercially available primary amine, exponentially

expanding the accessible chemical space.
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Peptoid Submonomer Method Standard SPPS Method

Resin-Bound Amine

1. Acylation
(Bromoacetic Acid + DIC)

1. Amide Coupling
(Fmoc-AA + Activator)

2. SN2 Displacement
(Primary Amine)

Iterate

N-Substituted Glycine

2. Fmoc Deprotection
(Piperidine)

Iterate

Standard α-Peptide

Click to download full resolution via product page

Workflow comparison: Peptoid submonomer synthesis vs. standard peptide SPPS.

Self-Validating Experimental Protocol: Solid-Phase
Submonomer Synthesis
To ensure high fidelity during oligomerization, the following protocol incorporates self-validating

Quality Control (QC) checkpoints.

Phase 1: Haloacylation
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Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect

the initial Fmoc group using 20% piperidine in DMF.

Reaction: Add a solution of 1.2 M bromoacetic acid and 1.0 M N,N'-diisopropylcarbodiimide

(DIC) in DMF to the resin. Incubate with agitation for 20 minutes at room temperature.

Causality: DIC activates the carboxylic acid, forming a highly electrophilic O-acylisourea

intermediate. The resin-bound primary amine attacks this center, yielding a terminal

bromoacetamide.

QC Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result

(yellow) validates that all primary amines have been successfully acylated. If positive (blue),

repeat the acylation step.

Phase 2: Nucleophilic Displacement ( SN​2 )

Reaction: Wash the resin thoroughly with DMF. Add a 1.5 M solution of the desired primary

amine (e.g., isobutylamine) in N-Methyl-2-pyrrolidone (NMP). Incubate with agitation for 60

minutes at room temperature.

Causality: The primary amine acts as a nucleophile, executing an SN​2 displacement of the

highly reactive α -bromide. This installs the side chain and generates a secondary amine

terminus ready for the next cycle.

QC Check (Chloranil Test): Perform a Chloranil test on a micro-aliquot of beads. A positive

result (blue/green) validates the successful formation of the secondary amine. A negative

result indicates incomplete displacement, requiring a repeat of Phase 2 to prevent deletion

sequences.

Iteration: Repeat Phase 1 and Phase 2 until the desired sequence length is achieved,

followed by standard TFA cleavage.

Summary
N-substituted glycine amides represent a paradigm shift in molecular design. By simply

relocating the side chain from the carbon backbone to the nitrogen, researchers can bypass

the two greatest hurdles in peptide therapeutics: proteolytic degradation and poor membrane
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permeability. Whether utilized as monomeric pharmacophores in small-molecule enzyme

inhibitors or polymerized into complex, folded peptoid architectures, this class of molecules

offers an unparalleled combination of synthetic accessibility and biological robustness.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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